An In-depth Technical Guide to (2-Hydroxyethyl)iminodiacetic Acid (CAS: 93-62-9)
An In-depth Technical Guide to (2-Hydroxyethyl)iminodiacetic Acid (CAS: 93-62-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Hydroxyethyl)iminodiacetic acid, commonly known as HEIDA, is a versatile chelating agent with the CAS number 93-62-9. This aminopolycarboxylic acid is structurally similar to well-known chelators like EDTA and NTA but possesses a unique hydroxyethyl group that influences its solubility, biodegradability, and metal complexation characteristics. Its ability to form stable, water-soluble complexes with a variety of metal ions makes it a compound of significant interest in diverse fields, including environmental remediation, industrial processes, and as a component in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of HEIDA, including its chemical and physical properties, detailed synthesis protocols, applications in chelation and catalysis, and analytical methods for its quantification.
Chemical and Physical Properties
(2-Hydroxyethyl)iminodiacetic acid is a white crystalline solid that is soluble in water.[1] Its structure features a tertiary amine, two carboxylic acid groups, and a primary alcohol, which contribute to its chelating ability and physical properties.
Table 1: Physicochemical Properties of (2-Hydroxyethyl)iminodiacetic Acid
| Property | Value | Reference(s) |
| CAS Number | 93-62-9 | [2] |
| Molecular Formula | C₆H₁₁NO₅ | [2] |
| Molecular Weight | 177.16 g/mol | [2] |
| IUPAC Name | 2-[carboxymethyl(2-hydroxyethyl)amino]acetic acid | [2] |
| Synonyms | HEIDA, Ethanol diglycine, N-(2-Hydroxyethyl)imidodiacetic acid | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 178 °C (decomposes) | [4] |
| pKa₁ | 2.2 | [5] |
| pKa₂ | 8.65 | [5] |
| Solubility | Soluble in water | [1] |
Synthesis of (2-Hydroxyethyl)iminodiacetic Acid
A common method for the synthesis of HEIDA involves the reaction of 2-hydroxyethylamine with glycolonitrile, followed by hydrolysis. The following is a detailed experimental protocol based on this approach.
Experimental Protocol: Synthesis of HEIDA
Materials:
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2-Hydroxyethylamine
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Glycolonitrile (40% aqueous solution)
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Sodium hydroxide (50% aqueous solution)
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Deionized water
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Round bottom flask
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Magnetic stirrer
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Dropping funnel
Procedure:
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Step 1: Formation of the Aminonitrile Intermediate. In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g (0.033 mol) of 2-hydroxyethylamine in 30 mL of water.
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While stirring the solution at room temperature, add 4.67 g (0.033 mol) of a 40% aqueous glycolonitrile solution dropwise using a dropping funnel.
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Continue stirring the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by ¹³C NMR to confirm the formation of the intermediate.
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Step 2: Hydrolysis to N-(2-hydroxyethyl)glycine. To the reaction mixture from Step 1, add 2.62 g of 50% aqueous sodium hydroxide solution.
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Stir the solution at room temperature for 3 hours to facilitate hydrolysis.
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Gently heat the solution to boiling to drive off the ammonia produced during the reaction. Continue heating until ammonia is no longer detected.
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Step 3: Formation of the Dinitrile Intermediate. Cool the solution from Step 2 to room temperature.
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Add 4.62 g (0.033 mol) of 40% aqueous glycolonitrile solution dropwise to the stirred solution.
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Stir the reaction mixture for 30 minutes at room temperature. The completion of this step can be confirmed by ¹³C NMR.
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Step 4: Final Hydrolysis to HEIDA. To the aqueous solution of the dinitrile intermediate, add 2.62 g of 50% aqueous sodium hydroxide solution.
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Stir the mixture at room temperature for 3 hours to complete the hydrolysis to (2-Hydroxyethyl)iminodiacetic acid. The final product is typically obtained as its sodium salt in solution and can be isolated by acidification and crystallization.
References
- 1. Evaluation of the Thermodynamic Properties of H2 Binding in Solid State Dihydrogen Complexes [M(η2-H2)(CO)dppe2][BArF24] (M = Mn, Tc, Re): an Experimental and First Principles Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2-Hydroxyethyl)iminodiacetic acid | C6H11NO5 | CID 7152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
